2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione
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Overview
Description
2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione is a complex heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is notable for its unique structure, which includes morpholine and phenyl groups, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione typically involves multiple steps. The process begins with the preparation of the triazole core, followed by the introduction of morpholine and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of morpholine and phenyl groups via substitution reactions.
Purification: The final compound is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The morpholine and phenyl groups can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione include other triazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole core.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An antiepileptic drug containing a triazole ring.
The uniqueness of this compound lies in its specific combination of morpholine and phenyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H32N6O2S2 |
---|---|
Molecular Weight |
524.7 g/mol |
IUPAC Name |
2,6-bis(morpholin-4-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dithione |
InChI |
InChI=1S/C26H32N6O2S2/c35-25-29(19-27-11-15-33-16-12-27)23(21-7-3-1-4-8-21)31-26(36)30(20-28-13-17-34-18-14-28)24(32(25)31)22-9-5-2-6-10-22/h1-10,23-24H,11-20H2 |
InChI Key |
MOOFEOPIZZORPP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C(N3C(=S)N(C(N3C2=S)C4=CC=CC=C4)CN5CCOCC5)C6=CC=CC=C6 |
Origin of Product |
United States |
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